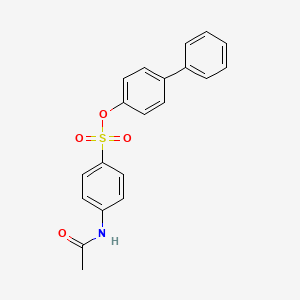
methyl (6-chloro-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (6-chloro-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6-chloro-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:
Starting Materials: 6-chloro-2-aminobenzamide, benzaldehyde, and methyl chloroacetate.
Reaction Conditions: The reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The starting materials are mixed and heated under reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (6-chloro-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to quinazoline derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Halogen exchange or nucleophilic substitution at the chloro position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives, while reduction could produce dihydroquinazoline compounds.
Wissenschaftliche Forschungsanwendungen
Methyl (6-chloro-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and cellular pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Application in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of methyl (6-chloro-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Benzamide Derivatives: Compounds with a benzamide moiety and various functional groups.
Uniqueness
Methyl (6-chloro-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazolinone or benzamide derivatives.
Eigenschaften
IUPAC Name |
methyl 2-(6-chloro-2-oxo-4-phenyl-1,4-dihydroquinazolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-15(21)10-20-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(20)22/h2-9,16H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMJFPRLKCGTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670064 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B5173195.png)
![5-chloro-N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B5173196.png)
![[3-(3-Fluoroanilino)piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B5173206.png)
![2-(1-pyrrolidinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5173207.png)
![2-[(2,5-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5173212.png)
![1-(3-Chlorophenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5173217.png)
![3-(diphenylmethyl)-5-(3-methoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5173227.png)

![(5E)-1-[(4-FLUOROPHENYL)METHYL]-5-{[(2-METHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5173247.png)

![4-[(2-phenoxypropanoyl)amino]-N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B5173266.png)
![4,5-DIMETHYL-2-{[2-(2-NITROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B5173268.png)
![N,N-dibutyl-2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B5173281.png)
![2-[(4'-methylbiphenyl-4-yl)oxy]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B5173285.png)
